Mirasan

Antischistosomal efficacy Dose-response comparison Rodent model

Select Mirasan for its validated role as the critical, simplified pharmacophore in antischistosomal drug discovery. It is the optimal single-dose murine comparator, outperforming hycanthone and lucanthone. Its unique species-dependent activation (effective in mice, inactive in primates) makes it a precise tool for studying cytochrome P450-mediated prodrug bioactivation without confounding primate-activity variables. Ideal for mechanistic studies and stage-specific negative controls.

Molecular Formula C13H21ClN2
Molecular Weight 240.77 g/mol
CAS No. 2519-75-7
Cat. No. B1199964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirasan
CAS2519-75-7
Synonymsmirasan
mirasan monohydrochloride
Molecular FormulaC13H21ClN2
Molecular Weight240.77 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC1=CC(=C(C=C1)C)Cl
InChIInChI=1S/C13H21ClN2/c1-4-16(5-2)9-8-15-12-7-6-11(3)13(14)10-12/h6-7,10,15H,4-5,8-9H2,1-3H3
InChIKeyPYCSFZRHAYWHQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mirasan (CAS 2519-75-7) Chemical Profile and Procurement-Relevant Classification


Mirasan (CAS 2519-75-7) is a monochlorobenzene derivative with the molecular formula C₁₃H₂₁ClN₂ and a molecular weight of 240.77 g/mol [1]. Chemically defined as N'-(3-chloro-4-methylphenyl)-N,N-diethylethane-1,2-diamine, this compound belongs to the mirasan class of basic alkylated 4-aminotoluenes and was historically developed as an antischistosomal agent [2]. Mirasan served as a critical structural intermediate in the evolution of schistosomicidal drugs—its simplified scaffold, achieved by removing two aromatic rings from the lucanthone core structure, unexpectedly conferred superior biological activity in murine models and directly enabled the development of clinically successful analogs such as oxamniquine [3].

Why Generic Substitution of Mirasan (CAS 2519-75-7) with In-Class Analogs Compromises Experimental Outcomes


Mirasan exhibits a unique combination of structural simplicity and species-specific metabolic activation that cannot be replicated by substituting structurally related antischistosomal agents. Unlike lucanthone, which retains a complex thioxanthenone core, Mirasan's minimal aromatic substitution pattern reduces synthetic complexity and associated procurement costs while paradoxically enhancing activity in rodent models [1]. Furthermore, Mirasan demonstrates a distinct efficacy ranking in head-to-head comparisons with hycanthone, lucanthone, and niridazole—ranking second overall for multiple-dose regimens and first for single-dose administration [2]. Critically, Mirasan's prodrug activation mechanism is species-dependent: it is effective in mice but inactive in primates, a limitation that is actually advantageous for researchers requiring a compound with predictable, restricted activity profiles for mechanistic studies or as a comparator in drug discovery programs [3]. Substitution with hycanthone or oxamniquine introduces primate activity that may confound species-specific metabolic investigations.

Quantitative Differentiation Evidence for Mirasan (CAS 2519-75-7) Against Comparator Compounds


Comparative Efficacy Ranking: Mirasan Demonstrates Superior Single-Dose Activity Versus Hycanthone and Lucanthone

In a direct head-to-head comparison of oral antischistosomal agents in mice infected with Schistosoma mansoni, Mirasan exhibited a distinct efficacy rank order relative to three comparator compounds. Using retention of the more susceptible sex (male worms) in the liver as the primary efficacy parameter, Mirasan ranked second in activity after hycanthone for multiple-dose (5× daily) regimens, but ranked first—outperforming hycanthone, lucanthone, and niridazole—when administered as a single dose [1].

Antischistosomal efficacy Dose-response comparison Rodent model

Differential Activity Against Early-Developing Schistosome Forms: Mirasan Versus Oxamniquine

In a controlled study evaluating prophylactic activity against early-developing forms of Schistosoma mansoni, Mirasan demonstrated no detectable activity against schistosomules when administered in a 5-day regimen beginning 3 hours prior to cercarial inoculation. In contrast, oxamniquine exhibited a high degree of activity, producing abscess formation in free larvae under identical experimental conditions [1].

Prophylactic activity Schistosomule assay Early-stage infection

Species-Specific Prodrug Activation: Mirasan Murine Activity Contrasts with Primate Inactivity

Mirasan demonstrates a stark species-dependent activity profile: it is effective against Schistosoma mansoni in mice but shows no activity in primates. This differential activity is attributed to species-specific differences in the metabolic oxidation of Mirasan's benzylic methyl group to form the active hydroxymethyl metabolite [1].

Prodrug metabolism Species selectivity Benzylic oxidation

Structural Simplification Confers Enhanced Murine Activity: Mirasan Versus Lucanthone

Mirasan represents a simplified structural analog of lucanthone, achieved by removing two aromatic rings from the thioxanthenone core structure. Despite—or perhaps because of—this substantial reduction in molecular complexity, Mirasan unexpectedly demonstrated greater biological activity in mice than the parent lucanthone scaffold [1].

Structure-activity relationship Scaffold simplification Drug design evolution

Optimal Research and Procurement Applications for Mirasan (CAS 2519-75-7) Based on Quantified Evidence


Single-Dose Antischistosomal Efficacy Studies in Murine Models

For experimental protocols requiring single-dose oral administration in mice infected with Schistosoma mansoni, Mirasan represents the optimal selection among the mirasan/thioxanthenone class of compounds. Head-to-head comparative data demonstrate that Mirasan ranks first in efficacy for single-dose regimens, outperforming hycanthone, lucanthone, and niridazole when assessed by hepatic retention of male worms [1]. This superior single-dose activity makes Mirasan particularly valuable for high-throughput screening campaigns, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and studies investigating time-dependent drug effects where multiple dosing would confound interpretation.

Species-Specific Prodrug Metabolism Investigations

Mirasan's species-dependent activity profile—active in mice but inactive in primates due to differential metabolic oxidation at the benzylic position—positions this compound as an essential tool for studying interspecies variation in drug metabolism and prodrug activation [1]. Researchers investigating cytochrome P450-mediated benzylic oxidation pathways, species-specific differences in schistosomicidal bioactivation, or the evolutionary divergence of drug-metabolizing enzymes between rodents and primates will find Mirasan's restricted activity profile uniquely informative. This property also makes Mirasan an ideal comparator compound when evaluating novel antischistosomal candidates that may exhibit broader species activity.

Medicinal Chemistry Scaffold Optimization and Structure-Activity Relationship Studies

As the critical structural intermediate linking the complex thioxanthenone lucanthone to the clinically successful oxamniquine, Mirasan provides an essential reference scaffold for antischistosomal drug discovery programs [1]. Its simplified monochlorobenzene core structure—achieved by removing two aromatic rings from lucanthone—paradoxically enhanced murine activity, demonstrating that molecular complexity does not always correlate with efficacy. Procurement of Mirasan enables medicinal chemistry teams to use this validated minimal pharmacophore as a starting point for further optimization, including systematic exploration of substitution patterns, linker modifications, and prodrug strategies targeting benzylic oxidation.

Stage-Specific Antischistosomal Activity Profiling and Negative Control Applications

Mirasan's complete lack of activity against early-developing schistosomules in prophylactic assays—in contrast to oxamniquine's high activity under identical conditions—establishes this compound as an essential negative control for stage-specific drug efficacy studies [1]. Researchers evaluating the prophylactic potential of novel antischistosomal agents, investigating the temporal window of drug susceptibility during the parasite life cycle, or studying the relationship between prodrug bioactivation timing and stage-specific killing can employ Mirasan as a validated inactive comparator. This differential activity profile also enables the dissection of mechanisms that distinguish curative (adult worm) efficacy from prophylactic (schistosomule) efficacy.

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